molecular formula C6H9NS2 B1606775 2-(Allylthio)-2-thiazoline CAS No. 3571-74-2

2-(Allylthio)-2-thiazoline

Cat. No.: B1606775
CAS No.: 3571-74-2
M. Wt: 159.3 g/mol
InChI Key: HOULSWDLZNLUIV-UHFFFAOYSA-N
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Description

2-(Allylthio)-2-thiazoline is an organosulfur compound characterized by the presence of a thiazoline ring substituted with an allylthio group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazoline ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylthio)-2-thiazoline typically involves the reaction of 2-mercaptothiazoline with allyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide. The reaction conditions generally include moderate temperatures (around 50°C) and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts, such as 1,4-diazabicyclo[2,2,2]octane, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylthio)-2-thiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The allylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoline derivatives.

Scientific Research Applications

2-(Allylthio)-2-thiazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Allylthio)-2-thiazoline involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the intrinsic mitochondrial pathway. This involves the activation of caspases, release of cytochrome c, and upregulation of pro-apoptotic proteins like Bax. The compound’s ability to modulate oxidative stress and inhibit key enzymes also contributes to its biological activity.

Comparison with Similar Compounds

    2-(Allylthio)benzimidazole: Shares the allylthio group but has a benzimidazole ring instead of a thiazoline ring.

    2-(Allylthio)pyrazine: Contains a pyrazine ring and exhibits similar biological activities.

    2-(Allylthio)thiazole: Similar structure but with a thiazole ring.

Uniqueness: 2-(Allylthio)-2-thiazoline is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen in the ring enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-prop-2-enylsulfanyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c1-2-4-8-6-7-3-5-9-6/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULSWDLZNLUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189231
Record name Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI)
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Molecular Weight

159.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-74-2
Record name 4,5-Dihydro-2-(2-propen-1-ylthio)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Allylthio)-2-thiazoline
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Record name 2-(Allylthio)-2-thiazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512606
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Record name Thiazole, 4,5-dihydro-2-(2-propenylthio)- (9CI)
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Record name 2-(allylthio)-4,5-dihydrothiazole
Source European Chemicals Agency (ECHA)
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Record name 2-(ALLYLTHIO)-2-THIAZOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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